N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 921521-79-1
VCID: VC11961735
InChI: InChI=1S/C17H19ClN4O2S/c1-12(23)19-17-20-14(11-25-17)10-16(24)22-7-5-21(6-8-22)15-4-2-3-13(18)9-15/h2-4,9,11H,5-8,10H2,1H3,(H,19,20,23)
SMILES: CC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Molecular Formula: C17H19ClN4O2S
Molecular Weight: 378.9 g/mol

N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide

CAS No.: 921521-79-1

Cat. No.: VC11961735

Molecular Formula: C17H19ClN4O2S

Molecular Weight: 378.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide - 921521-79-1

Specification

CAS No. 921521-79-1
Molecular Formula C17H19ClN4O2S
Molecular Weight 378.9 g/mol
IUPAC Name N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C17H19ClN4O2S/c1-12(23)19-17-20-14(11-25-17)10-16(24)22-7-5-21(6-8-22)15-4-2-3-13(18)9-15/h2-4,9,11H,5-8,10H2,1H3,(H,19,20,23)
Standard InChI Key XBVOACBFMYJXEG-UHFFFAOYSA-N
SMILES CC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Canonical SMILES CC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₇H₁₉ClN₄O₂S and a molecular weight of 378.9 g/mol. Its IUPAC name, N-[4-(2-oxo-2-{4-(3-chlorophenyl)piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]acetamide, reflects its three primary components:

  • A thiazole ring (C₃H₃NS) with an acetamide substituent.

  • A piperazine ring (C₄H₁₀N₂) substituted at the 1-position with a 3-chlorophenyl group.

  • A ketoethyl linker connecting the thiazole and piperazine moieties .

Structural Characterization

Key spectroscopic data include:

  • ¹H NMR: Signals at δ 2.15 ppm (acetamide methyl group), δ 3.45–3.75 ppm (piperazine protons), and δ 7.20–7.45 ppm (aromatic protons from the 3-chlorophenyl group).

  • IR Spectroscopy: Peaks at 1,650 cm⁻¹ (C=O stretch of acetamide) and 1,250 cm⁻¹ (C-N stretch of piperazine).

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a multi-step protocol involving:

  • Formation of the thiazole-acetamide intermediate:

    • Reaction of 2-amino-4-(chloroacetyl)thiazole with acetic anhydride yields the acetamide-substituted thiazole .

  • Coupling with piperazine:

    • The chloroacetyl intermediate reacts with 1-(3-chlorophenyl)piperazine in the presence of a base (e.g., triethylamine) to form the final product .

Representative Reaction Scheme:

Thiazole intermediate+1-(3-chlorophenyl)piperazineEtOH, ΔTarget compound\text{Thiazole intermediate} + \text{1-(3-chlorophenyl)piperazine} \xrightarrow{\text{EtOH, Δ}} \text{Target compound}

Yield: ~65–70% after purification by column chromatography.

Optimization Challenges

  • Solvent selection: Ethanol or dichloromethane improves solubility of intermediates .

  • Temperature control: Reactions are typically conducted at 40–60°C to avoid side product formation.

Molecular Docking and Mechanistic Insights

Target Binding Analysis

Docking studies (PDB ID: 1M17) reveal:

  • Binding affinity: −8.2 kcal/mol for the dopamine D₂ receptor .

  • Key interactions:

    • The 3-chlorophenyl group occupies a hydrophobic cleft.

    • The piperazine nitrogen forms a salt bridge with Asp114 .

ADMET Profiling

  • Lipophilicity: LogP = 2.1 (moderate permeability).

  • Metabolic stability: Susceptible to hepatic CYP3A4 oxidation .

Future Research Directions

Structural Modifications

  • Heterocyclic replacements: Substituting thiazole with oxadiazole to enhance solubility.

  • Piperazine analogs: Introducing bulkier substituents to improve receptor selectivity .

In Vivo Validation

  • Toxicity studies: Acute toxicity profiles in rodent models are pending.

  • Pharmacokinetics: Oral bioavailability and half-life measurements are needed .

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